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Introduction

Rintodestrant (G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor
degrader (SERD) that has been under investigation for the treatment of estrogen receptor-
positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast
cancer.[1][2][3] As a SERD, rintodestrant competitively binds to the estrogen receptor, leading
to its degradation and subsequent blockade of ER-mediated signaling pathways, offering a
potential therapeutic option for tumors that have developed resistance to other endocrine
therapies.[1] This technical guide provides a comprehensive overview of the available
pharmacokinetic data and oral bioavailability of rintodestrant, drawing from preclinical and
clinical studies.

Pharmacokinetics

The pharmacokinetic profile of rintodestrant has been primarily characterized in a first-in-
human, open-label, Phase 1 clinical trial (NCT03455270).[1][2][4] This study evaluated
rintodestrant as a monotherapy in a dose-escalation phase (200-1000 mg once daily) and in
dose-expansion cohorts.[1][2]

Absorption
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Rintodestrant is orally bioavailable.[1] A population pharmacokinetic (PopPK) model
developed from the Phase 1 trial data best described its absorption process as a mixed first-
and zero-order absorption.[1]

Distribution

The PopPK analysis indicated that a two-compartment model best described the distribution of
rintodestrant.[1] The estimated population mean for the volume of distribution of the central
compartment (Vc) and peripheral compartment (Vp) are detailed in the table below.

Metabolism

The precise metabolic pathways of rintodestrant have not been fully elucidated in the publicly
available literature. However, the PopPK analysis identified that the UGT1A1 genotype is a
significant covariate for clearance, suggesting that glucuronidation is a likely route of
metabolism.[1] Patients who are UGT1A1 extensive metabolizers were found to have a higher
clearance.[1]

Excretion

Detailed mass balance studies describing the excretion routes and extent of elimination of
rintodestrant and its metabolites are not yet available in the public domain.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of rintodestrant derived
from the population pharmacokinetic model.

Table 1: Population Pharmacokinetic Parameters of Rintodestrant
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Between-Subject

Parameter Value Unit o
Variability (%)

Clearance (CL/F) 28.1 L/h 45.1
Volume of central

497 L 60.3
compartment (Vc/F)
Inter-compartmental

16.1 L/h 78.2
clearance (Q/F)
Volume of peripheral

1030 L 104
compartment (Vp/F)
Absorption rate

0.49 1/h 114
constant (ka)
Bioavailability (F) Not reported

Data sourced from a poster presentation of the population pharmacokinetic analysis of
Rintodestrant.[1]

Experimental Protocols
Clinical Pharmacokinetic Study (NCT03455270)

Study Design: A phase 1, open-label, first-in-human study involving women with ER+/HER2-
advanced breast cancer who had progressed on endocrine therapy.[1][2] The study included a
dose-escalation phase with rintodestrant administered orally once daily at doses ranging from
200 to 1000 mg.[1][2]

Pharmacokinetic Sampling: The specifics of the pharmacokinetic sampling schedule have not
been detailed in the available abstracts. Typically, in such studies, blood samples are collected
at pre-defined time points before and after drug administration over a specified period to
determine the plasma concentration-time profile of the drug.

Bioanalytical Method: The specific analytical method used for the quantification of
rintodestrant in plasma samples has not been described in the reviewed literature. High-
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performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is
a common method for such analyses.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of rintodestrant and a representative
experimental workflow for a clinical pharmacokinetic study.
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Caption: Mechanism of action of Rintodestrant.

Clinical Pharmacokinetic Study Workflow
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Caption: Experimental workflow for a clinical PK study.

Conclusion

Rintodestrant, an oral SERD, has demonstrated a pharmacokinetic profile suitable for once-
daily oral administration. The absorption is complex, and its distribution is well-described by a
two-compartment model. While metabolism via UGT1Al-mediated glucuronidation is
suggested, further studies are needed to fully characterize its metabolic fate and excretion
pathways. The provided pharmacokinetic parameters from the population model offer valuable
insights for researchers and drug development professionals. However, the lack of detailed,
dose-dependent pharmacokinetic data and comprehensive ADME studies in the public domain
highlights the need for future publications to fully delineate the clinical pharmacology of
rintodestrant.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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